N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Description
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a diphenylacetamide moiety
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-19-11-13-21(14-12-19)27-16-20(15-22(27)28)26-24(29)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKIBQLDFNFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine, which is then reduced to form the pyrrolidine ring. The resulting intermediate is then reacted with diphenylacetic acid or its derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, potentially inhibiting or activating their function. The pyrrolidine ring and diphenylacetamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorophenyl-containing molecules. Examples include:
- N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
- N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Uniqueness
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The combination of the pyrrolidine ring and diphenylacetamide moiety also contributes to its distinct characteristics, making it a valuable compound for various applications.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidinone ring and a fluorophenyl substituent, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a pyrrolidinone core that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.39 g/mol |
| Structural Features | Pyrrolidinone, Fluorophenyl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to modulate neurotransmitter systems and exhibit enzyme inhibitory properties, particularly affecting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.
Key Mechanisms:
- Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors, potentially leading to neuroprotective effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of MAO-B, offering potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Neuroprotective Effects : It may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anticancer Properties : Preliminary findings suggest that it can inhibit cancer cell proliferation in vitro.
Case Studies
A study published in Pharmacology Research evaluated several derivatives of pyrrolidinone compounds, including those similar to this compound. The results indicated significant inhibition of MAO-B with selectivity indices suggesting lower toxicity compared to other compounds tested .
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The findings demonstrated that certain analogs exhibited potent anticancer activity, which could be attributed to their structural similarities with this compound .
Comparative Analysis
To understand the unique biological profile of this compound better, a comparative analysis with other related compounds was conducted:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | MAO-B Inhibition | 0.013 |
| 5-Oxopyrrolidin derivatives | Anticancer Activity | 0.039 |
| Indole-based Factor Xa inhibitors | Anticoagulant Activity | 0.014 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
